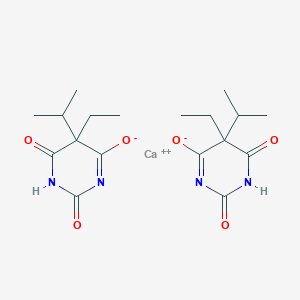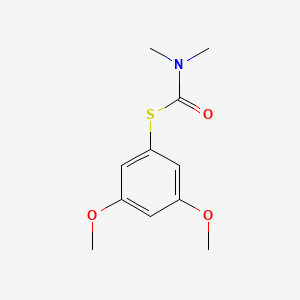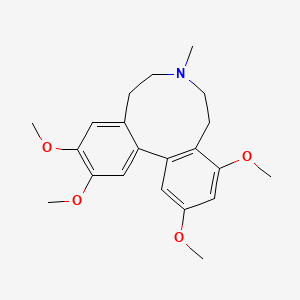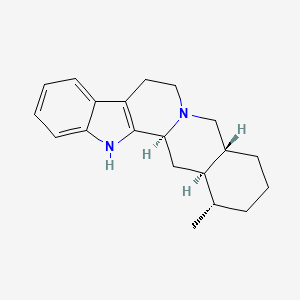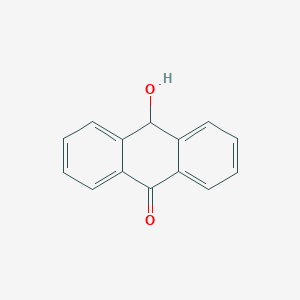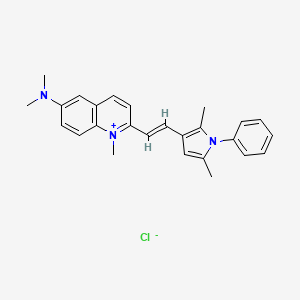
Pyrvinium chloride
説明
Pyrvinium chloride is an anthelmintic agent used for the treatment of pinworm infestations . It has been identified as a potent Wnt inhibitor, acting through activation of Casein kinase CK1α .
Synthesis Analysis
Pyrvinium has been prepared with variable counter anions, such as halides, tosylate, triflate, and pamoate . One synthetic method is based on Skraup synthesis and Paal-Knorr synthesis . An alternative convergent, synthetic strategy to pyrvinium triflate salts through Friedländer synthesis was also reported .Molecular Structure Analysis
Pyrvinium is a cyanine dye with multiple amino groups with similarities to some naturally occurring polyaminopyrimidine/polyamine compounds . Its structure is similar to some polyaminopyrimidines and mitochondrial-targeting peptoids .Chemical Reactions Analysis
Pyrvinium has been shown to result in the significant depletion of mitochondrially encoded RNA transcripts and the downregulation of electron transport chain proteins . It has been identified as a potent Wnt inhibitor, acting through activation of Casein kinase CK1α .Physical And Chemical Properties Analysis
Pyrvinium chloride has a molecular formula of C26H28ClN3 and an average mass of 417.974 Da .科学的研究の応用
1. Anti-Cancer Applications
Pyrvinium chloride, a member of the cyanine dye family, has demonstrated significant potential in cancer treatment. Recent research highlights its effectiveness in combating various human cancers both in vitro and in vivo. Its mechanism of action includes inhibiting mitochondrial function, the WNT pathway, and cancer stem cell renewal, making it a promising candidate for repurposing as an anti-cancer agent (Schultz & Nevler, 2022). Another study elaborates on its novel activity in tumor therapy, indicating its role in delaying or inhibiting tumor cell proliferation in various cancers, including colon, breast, lung, prostate cancer, and some hematological malignancies (Momtazi-Borojeni et al., 2018).
2. Androgen Receptor Inhibition
Pyrvinium chloride has been identified as a potent noncompetitive inhibitor of the androgen receptor (AR), particularly in prostate cancer cells. It functions via the DNA binding domain (DBD) of AR, distinguishing it as the only AR inhibitor acting through this domain. This unique mechanism allows it to inhibit AR splice variants, contributing to the growth of castration-resistant prostate cancer (CRPC) and other ligand-independent AR activations (Lim et al., 2014). A mechanistic investigation further supports this, demonstrating pyrvinium's specific interaction with the AR DBD homodimer–DNA complex without altering DNA-binding kinetics (Pal et al., 2019).
3. Wound Healing and Cardiac Remodeling
Pyrvinium chloride has been studied for its role in wound healing and post-myocardial infarction (MI) cardiac remodeling. It functions as an inhibitor of Wnt signaling, essential in developmental and stem cell biology. Pyrvinium administration has shown to generate better organized and vascularized granulation tissue, and in the context of myocardial repair, it demonstrated a reduction in adverse cardiac remodeling (Saraswati et al., 2010). Another study validates pyrvinium as a potent Wnt inhibitor, identifying its critical cellular target in the Wnt pathway as Casein Kinase 1α (Thorne et al., 2010).
4. Myeloid Leukemia Treatment
Pyrvinium pamoate, a derivative of pyrvinium chloride, has been explored for its effectiveness against myeloid leukemia. Transcriptome analysis suggests its role in triggering an unfolded protein response (UPR)-like pathway and metabolic reprogramming. Additionally, it induces an integrated stress response (ISR), demonstrated by activation of the eIF2α-ATF4 pathway and inhibition of mTORC1 signaling, while disrupting mitochondrial function (Fu et al., 2021).
作用機序
将来の方向性
Over the past two decades, increasing evidence has emerged showing pyrvinium to be a strong anti-cancer molecule in various human cancers in vitro and in vivo . Despite the overwhelming evidence demonstrating the efficacy of pyrvinium for the treatment of human cancers, pyrvinium has not yet been repurposed for the treatment of cancers . This suggests a potential future direction for the use of Pyrvinium chloride in cancer treatment.
特性
IUPAC Name |
2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N3.ClH/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;/h6-18H,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUGNXPCGVYRHO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrvinium chloride | |
CAS RN |
548-84-5 | |
| Record name | Quinolinium, 6-(dimethylamino)-2-[2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethenyl]-1-methyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrvinium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRVINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT7O310S39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



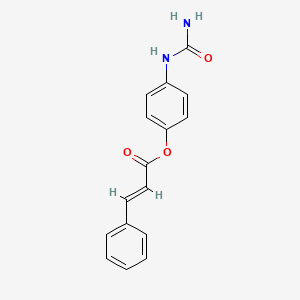
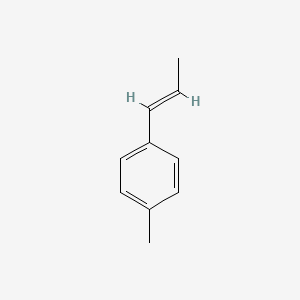
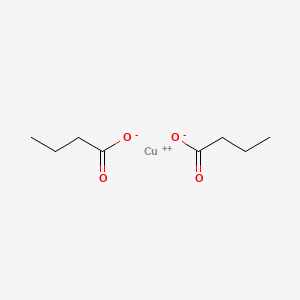
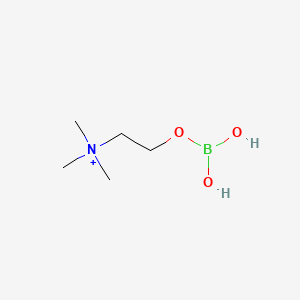
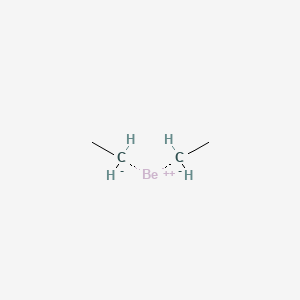

![2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline](/img/structure/B3343602.png)
